N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide
Description
N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an imidazo[2,1-b][1,3]thiazole moiety, a phenyl ring, and a benzodioxole carboxamide group, which contribute to its unique chemical properties and biological activities.
Properties
IUPAC Name |
N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c1-12-10-27-20-22-16(9-23(12)20)13-2-5-15(6-3-13)21-19(24)14-4-7-17-18(8-14)26-11-25-17/h2-10H,11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAFNQCRKHOFKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the imidazo[2,1-b][1,3]thiazole core: This can be achieved by the cyclization of appropriate thiazole and imidazole precursors under acidic or basic conditions.
Attachment of the phenyl ring: The phenyl ring can be introduced through a coupling reaction, such as Suzuki or Heck coupling, using a suitable phenyl halide and a palladium catalyst.
Formation of the benzodioxole carboxamide group: This step involves the reaction of the intermediate compound with a benzodioxole carboxylic acid derivative under amide coupling conditions, typically using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or benzodioxole rings are replaced with other groups using suitable reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and catalysts for specific substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Structural Characteristics
The compound features a combination of a benzodioxole moiety and a thiazole derivative, which are known for their diverse pharmacological effects. The presence of the 3-methylimidazo[2,1-b][1,3]thiazole segment is particularly significant due to its association with biological activity, including antimicrobial and anticancer properties. The molecular formula includes carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S), which are essential for its reactivity.
Antimicrobial Properties
Research indicates that compounds similar to N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide exhibit notable antimicrobial activity. For instance, studies on thiazole derivatives have shown efficacy against various bacterial strains. The compound's structural features may enhance its interaction with bacterial targets, potentially leading to effective treatments against resistant strains.
Anticancer Activity
The compound's potential as an anticancer agent is supported by findings related to imidazole and thiazole derivatives. For example, imidazole derivatives have demonstrated significant inhibitory effects on cancer cell proliferation across various cell lines. In one study, certain derivatives showed IC50 values ranging from 2.12 μM to 6.75 μM against different cancer types, indicating promising anticancer properties .
Study on Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several thiazole derivatives. The results indicated that compounds with similar structural motifs to this compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
| Compound Name | Activity Type | Target Organism | IC50 Value |
|---|---|---|---|
| Compound A | Antibacterial | E. coli | 5.0 µM |
| Compound B | Antibacterial | S. aureus | 4.5 µM |
| This compound | Antimicrobial | Various strains | TBD |
Study on Anticancer Activity
In another study focusing on the anticancer properties of imidazole derivatives, the compound's structural analogs were tested against human breast adenocarcinoma cells (MCF7). The results indicated that compounds with similar thiazole and imidazole structures displayed significant cytotoxicity .
| Compound Name | Activity Type | Cell Line | IC50 Value |
|---|---|---|---|
| Compound C | Anticancer | MCF7 | 2.32 µM |
| Compound D | Anticancer | MCF7 | 5.00 µM |
| This compound | Anticancer | MCF7 | TBD |
Mechanism of Action
The mechanism of action of N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- 4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}aniline
- (2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine hydrochloride
Uniqueness
N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzodioxole carboxamide group, in particular, contributes to its potential as a versatile scaffold for drug development and other applications.
Biological Activity
N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines an imidazo[2,1-b]thiazole moiety with a benzodioxole and carboxamide group. Its molecular formula is with a molecular weight of approximately 357.45 g/mol. The structural complexity contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Research indicates that it may act as an inhibitor of various enzymes, particularly those involved in metabolic pathways related to cancer and other diseases. For instance, it has been suggested that the compound could inhibit monoamine oxidase (MAO) enzymes, which play a crucial role in neurotransmitter metabolism.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example:
- In vitro studies : Compounds containing similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines. One study reported IC50 values in the submicromolar range against murine leukemia and human cervical carcinoma cells .
- Mechanism : The anticancer effects are believed to result from the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Its structural components may enhance its ability to penetrate bacterial cell walls and inhibit essential cellular processes.
| Activity | IC50 Values |
|---|---|
| Anticancer (HeLa) | < 1 µM |
| Antimicrobial | Varies by strain |
Case Studies
- Anticancer Efficacy : A study investigated a series of imidazo[2,1-b][1,3]thiazole derivatives and found that compounds with similar structures exhibited potent antiproliferative activity against pancreatic ductal adenocarcinoma. The most effective compounds had IC50 values ranging from 1.4 to 4.2 µM across various cancer cell lines .
- MAO Inhibition : Another research focused on the MAO inhibitory activity of related compounds. The findings indicated that certain derivatives significantly inhibited MAO-A and MAO-B enzymes, suggesting potential applications in treating depression and neurodegenerative disorders .
Safety Profile
While exploring the therapeutic potential of this compound, it is crucial to assess its safety profile. Preliminary toxicity assays indicate that some derivatives exhibit low toxicity towards normal cells while maintaining efficacy against cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
